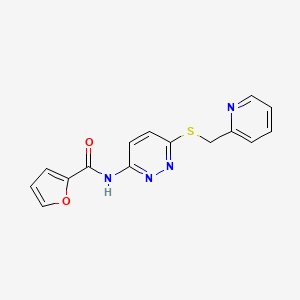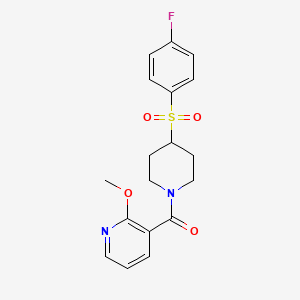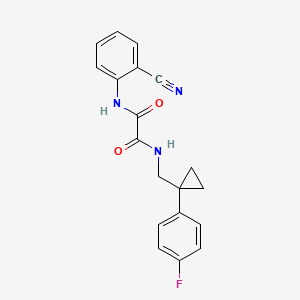![molecular formula C21H25N5O5 B2854349 1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide CAS No. 1105227-31-3](/img/structure/B2854349.png)
1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a pyrimidinone, an indole, and a piperidine. These groups are common in many biologically active compounds, suggesting potential pharmaceutical or medicinal applications .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions, including nucleophilic substitutions, redox reactions, and various types of cyclization reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound may be optimized to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Activity
Some indole derivatives demonstrate anti-inflammatory and analgesic activities. They can be compared with known drugs like indomethacin and celecoxib for their effectiveness and side effects such as ulcerogenic index . The compound’s ability to modulate inflammatory pathways could be explored further for therapeutic applications.
Anticancer Activity
Indole scaffolds are found in many synthetic drug molecules that bind with high affinity to multiple receptors, which is useful in cancer treatment. The compound’s potential to inhibit cancer cell growth and proliferation could be a significant area of research, leveraging its indole core structure .
Antioxidant Properties
Indole derivatives are known for their antioxidant capabilities. The compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress, which is a contributing factor in various diseases .
Antimicrobial and Antitubercular Effects
The antimicrobial and antitubercular activities of indole derivatives make them candidates for the development of new antibiotics. Research could focus on the compound’s efficacy against a range of bacterial pathogens, including drug-resistant strains .
Antidiabetic Potential
Indole derivatives have been investigated for their antidiabetic properties. The compound could be analyzed for its ability to modulate insulin signaling pathways or to protect pancreatic beta cells, which are crucial in diabetes management .
Antimalarial Activity
Given the historical significance of indole derivatives in the treatment of malaria, the compound’s potential as an antimalarial agent could be explored. Its effectiveness against Plasmodium species, the parasites responsible for malaria, would be a key research area .
Anticholinesterase Activity
Indole derivatives have shown promise as anticholinesterase agents, which are used in treating neurodegenerative diseases like Alzheimer’s. The compound’s impact on cholinesterase enzymes could be studied to assess its therapeutic value in neuroprotection .
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many indole-containing compounds have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-30-15-9-13-14(10-16(15)31-2)24-19-18(13)23-11-26(21(19)29)8-5-17(27)25-6-3-12(4-7-25)20(22)28/h9-12,24H,3-8H2,1-2H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEZRFGVLHBVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)



![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-propylpyrazole-4-carboxylic acid](/img/structure/B2854277.png)
![Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2854279.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2854281.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2854283.png)

![2,6-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2854287.png)
